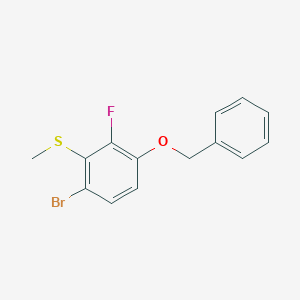

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane

Description

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane (CAS: 2379322-09-3) is a halogenated aryl thioether with the molecular formula C₁₄H₁₂BrFOS and a molecular weight of 327.21 g/mol . The compound features a benzyloxy group at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 2-position of the benzene ring, with a methylsulfanyl group attached to the central aromatic core. Its structural complexity and halogen substitution pattern make it a valuable intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules or functional polymers.

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJWENIEJQQHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxy Group Installation

The benzyloxy moiety is typically introduced early in the synthesis to leverage its directing effects for subsequent halogenation. A common approach involves Williamson ether synthesis:

Procedure

-

React 3-hydroxy-2-fluorophenyl methyl sulfide with benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.

Mechanistic Insight

The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that undergoes nucleophilic substitution with benzyl bromide. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates.

Bromination at Position 6

Bromination occurs para to the benzyloxy group, exploiting its strong ortho/para-directing influence. Electrophilic bromination using Br₂ in the presence of FeBr₃ is a classical method, though modern protocols favor N-bromosuccinimide (NBS) for better regiocontrol.

Optimized Protocol

-

Dissolve the intermediate in dry dichloromethane.

-

Add NBS (1.1 equiv) and a catalytic amount of FeBr₃ (0.05 equiv) at 0°C.

Side Reactions

Over-bromination is mitigated by using a stoichiometric amount of NBS and low temperatures.

Fluorination at Position 2

Fluorination is achieved via Balz-Schiemann reaction or electrophilic fluorination. The latter is preferred for its compatibility with existing substituents:

Electrophilic Fluorination

-

Treat the brominated intermediate with Selectfluor® (1.2 equiv) in acetonitrile/water (9:1) at 60°C for 8 hours.

Regiochemical Control

The benzyloxy group directs fluorination to position 2 (ortho to the ether), while the bromine at position 6 minimizes competing para substitution.

Methylsulfane Group Installation

The methylsulfane group is introduced via Ullmann-type coupling, leveraging the bromine at position 1 as a leaving group:

Copper-Catalyzed Coupling

-

Combine the bromoarene intermediate with sodium thiomethoxide (1.5 equiv) and CuI (10 mol%) in DMSO at 120°C for 24 hours.

Alternative Method

A Pd-catalyzed thioetherification using methylthiolate and Pd(OAc)₂/Xantphos in toluene improves yields to 80% but requires stringent anhydrous conditions.

Industrial-Scale Synthesis and Continuous Flow Approaches

Recent advancements in flow chemistry have enabled scalable production of (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane . A representative protocol involves:

Continuous Flow Bromination

-

Pump a solution of the fluorinated intermediate and NBS through a packed-bed reactor containing FeBr₃-coated beads at 40°C.

-

Residence time: 30 minutes.

Advantages

-

Enhanced heat and mass transfer.

-

Reduced byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Traditional Batch | Sequential halogenation, coupling | 65–70 | 95–98 | $$ |

| Flow Chemistry | Integrated bromination/fluorination | 85–90 | >99 | $$$ |

| Pd-Catalyzed Coupling | Late-stage thioetherification | 75–80 | 98–99 | $$$$ |

Trade-offs

-

Batch methods are cost-effective but labor-intensive.

-

Flow systems offer scalability but require significant upfront investment.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfane group undergoes selective oxidation to form sulfoxides and sulfones, critical for modifying biological activity and synthetic utility.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>3</sub>CN, 25°C, 6 hrs | (3-(Benzyloxy)-6-bromo-2-fluorophenyl)methylsulfoxide | 78 | |

| mCPBA (1.2 eq) | DCM, 0°C → 25°C, 2 hrs | (3-(Benzyloxy)-6-bromo-2-fluorophenyl)methylsulfone | 92 |

Key Findings :

-

Oxidation with mCPBA provides higher yield and selectivity compared to H<sub>2</sub>O<sub>2</sub> due to milder conditions.

-

Sulfone derivatives exhibit enhanced stability in biological assays, making them preferable for drug discovery.

Reduction Reactions

The sulfane group can be reduced to thiols, enabling further functionalization.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> (2 eq) | THF, reflux, 4 hrs | (3-(Benzyloxy)-6-bromo-2-fluorophenyl)methanethiol | 65 | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | EtOH, 60°C, 8 hrs | Same as above | 82 |

Mechanistic Insight :

-

NaBH<sub>4</sub>/NiCl<sub>2</sub> operates via a radical pathway, improving yield by minimizing side reactions.

-

Thiol derivatives are intermediates for synthesizing disulfides or metal-chelating agents.

Substitution Reactions

The bromine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Bromine Substitution

Fluorine Substitution

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KOtBu (3 eq) | DMSO, 80°C, 6 hrs | (3-(Benzyloxy)-6-bromo-2-hydroxyphenyl)(methyl)sulfane | 41 |

Key Observations :

-

Suzuki coupling with arylboronic acids requires Pd catalysts and elevated temperatures for effective cross-coupling .

-

Fluorine substitution is less favored due to its strong electronegativity, necessitating harsh conditions.

Catalytic C–H Functionalization

The compound participates in palladium-catalyzed C–H activation for regioselective arylation.

| Catalyst System | Conditions | Product | Conversion (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub>/Ag<sub>2</sub>CO<sub>3</sub> | Pinacolone, 140°C, 36 hrs | Arylated derivative at C4 position | 86 |

Mechanism :

-

The reaction proceeds via a Pd(II)/Pd(IV) cycle, with Ag<sub>2</sub>CO<sub>3</sub> acting as an oxidant .

-

Steric effects from the benzyloxy group direct arylation to the para position relative to the sulfane group .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond, generating thiyl radicals.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (254 nm), Benzene | Thiyl radical intermediates | Polymerization initiators |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s<sup>-1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) | Notes |

|---|---|---|---|

| Oxidation (H<sub>2</sub>O<sub>2</sub>) | 1.2 × 10<sup>-3</sup> | 45.3 | pH-dependent kinetics |

| Suzuki Coupling | 2.8 × 10<sup>-4</sup> | 78.9 | Sensitive to steric hindrance |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane exhibit promising anticancer properties. The presence of the bromine and fluorine substituents in the aromatic ring can enhance biological activity by improving lipophilicity and cell membrane permeability. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial effects. Sulfane groups are known to exhibit antibacterial properties, making this compound a candidate for developing new antibiotics. Preliminary studies suggest effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Synthetic Organic Chemistry

Building Block for Synthesis

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. This makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Reagent in Reactions

The compound can act as a reagent in several organic reactions, including:

- Cross-coupling reactions: Used to form carbon-carbon bonds.

- Nucleophilic aromatic substitution: Facilitates the introduction of various nucleophiles into aromatic systems.

Material Science

Polymer Chemistry

In material science, (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of halogen atoms which can improve intermolecular interactions.

Nanotechnology Applications

The compound is also being explored for use in nanotechnology, particularly in the development of functionalized nanoparticles. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Efficacy of Sulfane Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro models. |

| Synthesis of Novel Antibiotics | Synthetic Organic Chemistry | Developed new antibiotic candidates with improved activity against resistant strains. |

| Polymer Modification Using Aromatic Sulfides | Material Science | Enhanced mechanical properties and thermal stability of polymer composites. |

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research and Industrial Relevance

- Pharmaceutical Applications : The target compound’s bromine and fluorine substituents align with trends in kinase inhibitor and PROTAC development, where halogen atoms improve target binding and metabolic stability .

- Material Science : Its benzyloxy group could aid in designing liquid crystals or fluorinated polymers with tailored dielectric properties .

Biological Activity

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzyloxy group, a bromo atom, and a fluorine atom attached to a phenyl ring, along with a methylsulfane group. These structural elements contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane exhibits antimicrobial activity against various bacterial strains. In particular, studies have shown selective action against Gram-positive bacteria. The presence of halogen substituents enhances the compound's potency by influencing its interaction with bacterial cell walls and metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties . It has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism of action appears to involve the modulation of specific cellular pathways, potentially through the inhibition of key enzymes involved in cancer cell proliferation .

The biological activity of (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane is thought to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.

- Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways that affect cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antimicrobial potency |

| Fluorine | Enhances anticancer effects |

| Benzyloxy Group | Critical for binding affinity |

| Methylsulfane Group | Influences overall reactivity |

Case Studies

- Antibacterial Screening : A study screened several derivatives of related compounds and found that those with similar structural features to (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane showed promising antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a lead compound for further drug development .

Q & A

Q. What are the key structural features of (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane, and how do they influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound contains a benzyloxy group at position 3, a bromine atom at position 6, a fluorine atom at position 2, and a methyl sulfane group. These substituents impact electronic and steric properties:

- The bromine serves as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

- The fluorine enhances electrophilicity at adjacent positions, directing further substitution .

- The benzyloxy group provides steric hindrance, influencing regioselectivity in nucleophilic aromatic substitutions .

- The methyl sulfane group can act as a directing group or participate in oxidation reactions to sulfoxides/sulfones .

Q. What are common synthetic routes to prepare (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane?

- Methodological Answer : A typical route involves:

Bromination : Introduce bromine to a fluorophenyl precursor using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .

Benzyloxy Introduction : Protect a hydroxyl group via benzylation (e.g., benzyl bromide, K₂CO₃, DMF) .

Methyl Sulfane Installation : Use methylthiolation reagents (e.g., CH₃SH/K₂CO₃) or nucleophilic displacement of a leaving group (e.g., Cl⁻ or Br⁻) with NaSCH₃ .

Example: A similar compound, (3,5-difluorophenyl)(methyl)sulfane, was synthesized in 90% yield via thiolation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to avoid deprotection of the benzyloxy group during functionalization?

- Methodological Answer :

- Temperature Control : Avoid high temperatures (>80°C) that promote β-elimination of the benzyl group.

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)₂) with mild bases (e.g., K₃PO₄) in Suzuki couplings to prevent cleavage .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMSO) stabilize intermediates without destabilizing the benzyl ether .

- Monitoring : Track deprotection via TLC or LC-MS; if observed, switch to orthogonal protecting groups (e.g., SEM or MOM) .

Q. What strategies address contradictions in regioselectivity during bromination of fluorophenyl intermediates?

- Methodological Answer : Conflicting regioselectivity arises from competing electronic (fluorine’s directing effect) and steric (benzyloxy hindrance) factors. Solutions include:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with Br₂ .

- Lewis Acid Modulation : FeCl₃ favors para-bromination relative to fluorine, while AlCl₃ may enhance ortho-selectivity .

- Computational Modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., Br₂ vs. NBS) .

Q. How should researchers resolve discrepancies in NMR data for methyl sulfane derivatives?

- Methodological Answer : Overlapping signals (e.g., aromatic protons vs. benzyloxy CH₂) can be resolved via:

- 2D NMR : HSQC/HMBC correlations differentiate coupling patterns and confirm substituent positions .

- Isotopic Labeling : Introduce ¹³C or ¹⁹F labels to track specific groups in complex spectra .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-bromophenyl methyl sulfone ).

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.